molecular formula C9H10F2N4 B4345519 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B4345519
M. Wt: 212.20 g/mol
InChI Key: PZTDOZPYZTUGGM-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration). Key substituents include:

  • Difluoromethyl group at position 7, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Methyl group at position 5, contributing to conformational rigidity of the tetrahydropyrimidine ring.
  • Carbonitrile at position 3, a strong electron-withdrawing group influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .

This compound is structurally related to pharmacologically active pyrazolo[1,5-a]pyrimidines, which are explored for applications in hypnotics, anticancer agents, and antimicrobials .

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N4/c1-5-2-7(8(10)11)15-9(14-5)6(3-12)4-13-15/h4-5,7-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTDOZPYZTUGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C#N)N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including cyclocondensation reactions. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction typically yields 7-difluoromethylpyrazolo[1,5-a]pyrimidines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and properties of the target compound with analogs:

Compound Substituents Key Properties Synthetic Route Biological Activity
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 7: -CF2H; 5: -CH3; 3: -CN High lipophilicity (logP ~2.5*); intermolecular C–H···N hydrogen bonding Likely via SNAr or Suzuki coupling from brominated precursors Potential hypnotic/anticancer (inferred from analogs )
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines 7: -CF3; variable at C-3/C-5 (e.g., amines, thiols) Enhanced electronegativity; bulkier than -CF2H; logP ~2.8–3.2 SNAr reactions with PyBroP activation; Suzuki–Miyaura cross-coupling Anticancer, enzyme inhibitors
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7: -Cl; 5: -CH2Cl; 3: -CN Higher reactivity (Cl groups); logP ~1.9 Phosphorus oxychloride-mediated chlorination Anti-tumor lead compound
Ethyl 7-(difluoromethyl)-5-phenyl-...-3-carboxylate 7: -CF2H; 5: -Ph; 3: -COOEt Reduced polarity vs. -CN; ester hydrolysis susceptibility Multicomponent reactions with aldehydes Not reported (structural intermediate)
5-Methyl-7-(pentafluoroethyl)-...-2-carboxylic acid 7: -C2F5; 5: -CH3; 2: -COOH High fluorophilicity; ionizable carboxyl group (pKa ~4.5) Suzuki coupling followed by hydrolysis Not reported (intermediate)

*Estimated based on substituent contributions.

Key Structural and Functional Differences:

Fluorinated Substituents: The difluoromethyl group (-CF2H) offers a balance between lipophilicity and steric bulk compared to -CF3 (trifluoromethyl) and non-fluorinated groups.

Position 3 Functional Groups :

  • Carbonitrile (-CN) enhances hydrogen-bond acceptor capacity and rigidity compared to esters (-COOEt) or carboxylic acids (-COOH). This may improve target binding affinity .
  • Carboxylic acids (e.g., in ) improve water solubility but may limit blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound likely requires brominated intermediates (e.g., 3-bromo-7-CF2H derivatives) for Suzuki coupling or SNAr reactions, similar to trifluoromethyl analogs .
  • Multicomponent syntheses (e.g., ) are efficient for diversifying substituents at C-5 and C-7 .

Biological Activity

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound's chemical formula is C9H10F2N4C_9H_{10}F_2N_4 with a molecular weight of 188.19 g/mol. It features a difluoromethyl group and a carbonitrile functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Psychopharmacological Effects : Some derivatives have also been investigated for their potential use in treating psychiatric disorders due to their interaction with neurotransmitter systems.

Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines highlighted their anticancer potential. The compound was tested against the MDA-MB-231 breast cancer cell line and exhibited notable cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27.6 μM, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .

CompoundIC50 (μM)Cell Line
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine27.6MDA-MB-231
Paclitaxel29.3MDA-MB-231

This indicates that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Research has shown that it can act as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and other diseases .

Psychopharmacological Studies

Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their effects on neurotransmitter systems. Early findings suggest potential applications in treating anxiety and depression by modulating serotonin and dopamine receptors .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies demonstrated that the compound effectively inhibited the growth of MDA-MB-231 cells through apoptosis induction.
  • Neurotransmitter Modulation : A study involving animal models indicated that certain derivatives could reduce anxiety-like behavior in rodents by enhancing serotonergic activity.

Q & A

Q. What are the established synthetic routes for 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?

Methodological Answer: The compound is synthesized via cyclocondensation of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with difluoromethylating agents. Key steps include:

  • Reagent Selection : Use of trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃) for cyclization .
  • Solvent Optimization : Deep eutectic solvents (DES) enhance reaction efficiency and yield (~75–85%) by providing a benign environment .
  • Purification : Recrystallization from methanol or ethyl acetate .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves planar geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.38 ppm for pyrazole-H in CDCl₃) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227.05 for C₈H₄Cl₂N₄) validate molecular weight .

Q. What preliminary biological activities are reported for related pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Anticancer Activity : Derivatives inhibit PI3K enzymes (IC₅₀ ~50–100 nM) via binding to ATP pockets .
  • Antimicrobial Screening : In vitro assays against E. coli and S. aureus show MIC values of 8–16 µg/mL .
  • Method : Use MTT assays for cytotoxicity and microdilution for antimicrobial activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent System : Replace traditional solvents with DES (e.g., choline chloride/urea) to improve atom economy .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to reduce reaction time from 12h to 6h .
  • Process Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediates .

Q. How to investigate structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with methyl, trifluoromethyl, or cyclopropyl groups at position 5 or 7 .
  • Biological Profiling : Compare IC₅₀ values across analogs using kinase inhibition assays .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity .

Q. What computational tools are used to predict reactivity and drug-likeness?

Methodological Answer:

  • Quantum Chemistry : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate interactions with PI3Kγ (PDB: 7JVM) to identify key residues (e.g., Lys833) .
  • ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability scores (>0.55) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Control Standardization : Include reference inhibitors (e.g., LY294002 for PI3K) to normalize inter-lab variability .
  • Meta-Analysis : Apply multivariate regression to correlate substituent electronegativity (e.g., Hammett constants) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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